molecular formula C24H27ClFN5O3 B606925 Dacomitinib monohydrate CAS No. 1042385-75-0

Dacomitinib monohydrate

Numéro de catalogue: B606925
Numéro CAS: 1042385-75-0
Poids moléculaire: 488.0 g/mol
Clé InChI: BSPLGGCPNTZPIH-IPZCTEOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Méthodes De Préparation

    • La voie de synthèse du dacomitinib hydrate implique plusieurs étapes, à partir de matières premières disponibles dans le commerce.
    • Malheureusement, les détails de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour la production à grande échelle.
  • Analyse Des Réactions Chimiques

    Etherification Reaction

    The synthesis of dacomitinib involves methylating intermediates using dimethyl sulfate or methyl iodide. For example:

    • Reactants : 6-amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone (II) + methyl iodide
    • Conditions : 80–90°C, 6 hours under stirring
    • Product : 6-amino-7-methoxy-3,4-dihydroquinazoline-4-ketone (III)
    • Yield : 91.8%

    Key Step :C9H9N3O2+CH3IΔC10H11N3O2+HI\text{C}_9\text{H}_9\text{N}_3\text{O}_2+\text{CH}_3\text{I}\xrightarrow{\Delta}\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2+\text{HI}

    Condensation and Acylation

    Acylation with 4-(piperidin-1-yl)but-2-enoyl chloride forms the final structure:

    • Reactants : 4-chloro-6-amino-7-methoxyquinazoline + 4-(piperidin-1-yl)but-2-enoyl chloride
    • Conditions : Room temperature, dichloromethane solvent
    • Product : Dacomitinib precursor
    • Yield : 90.8%

    Oxidative Metabolism

    Dacomitinib undergoes oxidation primarily via CYP2D6 and CYP3A4, forming the major metabolite PF-05199265 (O-desmethyl dacomitinib):

    EnzymeRoleMetaboliteIC50 (nmol/L)
    CYP2D6Primary oxidative pathwayPF-05199265280
    CYP3A4Secondary oxidationMinor hydroxylated formsNot reported

    Source:

    Conjugative Metabolism

    Glutathione conjugation occurs via nucleophilic attack on the α,β-unsaturated amide group:Dacomitinib+GSHGlutathione adduct\text{Dacomitinib}+\text{GSH}\rightarrow \text{Glutathione adduct}

    • Impact : Reduces electrophilic intermediates, mitigating potential toxicity .

    CYP2D6 Inhibition

    Dacomitinib strongly inhibits CYP2D6 (IC50 = 6 nmol/L), affecting co-administered drugs metabolized by this enzyme (e.g., antidepressants, β-blockers) .

    Proton Pump Inhibitors (PPIs)

    Co-administration with PPIs (e.g., rabeprazole) reduces bioavailability:

    ParameterChange vs. Control
    Cmax↓51%
    AUC0-96h↓39%
    AUCinf↓29%

    Data from 24 healthy subjects

    Hydrolysis

    The amide bond undergoes pH-dependent hydrolysis:

    • Conditions : Acidic (pH < 3) or alkaline (pH > 9) environments
    • Products : Quinazoline fragment + 4-(piperidin-1-yl)but-2-enoic acid

    Photodegradation

    Exposure to UV light (~254 nm) induces cleavage of the quinazoline ring, necessitating storage in opaque packaging .

    Kinase Inhibition Profile

    Dacomitinib irreversibly binds to cysteine residues in EGFR/HER receptors via Michael addition:

    KinaseInhibition Rate (%)*IC50 (nmol/L)
    EGFR (wild-type)>1006
    HER29314
    DDR17322

    Applications De Recherche Scientifique

    Clinical Applications

    1. Treatment of Non-Small Cell Lung Cancer (NSCLC)
    Dacomitinib is indicated for the first-line treatment of patients with metastatic NSCLC who possess specific EGFR mutations, particularly exon 19 deletions or the L858R substitution in exon 21. The drug has demonstrated significant improvements in progression-free survival compared to other treatments like gefitinib.

    Efficacy in Clinical Trials

    • ARCHER 1050 Study : This pivotal Phase III trial compared dacomitinib to gefitinib in patients with advanced NSCLC. Results showed that dacomitinib significantly improved median progression-free survival (PFS) to 14.7 months compared to 9.2 months for gefitinib, resulting in a hazard ratio of 0.589, indicating a 41.1% lower risk of disease progression or death with dacomitinib .
    • Response Rates : In the same study, dacomitinib achieved a higher overall response rate with 5.3% of patients achieving complete responses compared to 1.8% with gefitinib .

    Safety Profile

    Dacomitinib's safety profile has been characterized by a range of adverse effects, primarily gastrointestinal and dermatological in nature. Common adverse events include:

    • Diarrhea (87%)
    • Rash (69%)
    • Stomatitis (45%)
    • Decreased appetite (31%) .

    Serious adverse events occurred in approximately 27% of patients treated with dacomitinib, necessitating careful monitoring and management strategies .

    Pharmacological Mechanism

    Dacomitinib functions as a pan-HER family inhibitor, targeting not only EGFR but also HER2 and HER4. Its irreversible binding leads to prolonged inhibition of these receptors, which is crucial in the context of tumors that exhibit resistance mutations such as T790M . Preclinical studies have indicated that dacomitinib effectively reduces EGFR phosphorylation and cell viability in cancer cell lines harboring these mutations.

    Economic Considerations

    Recent analyses have indicated that dacomitinib is cost-effective compared to other first-line treatments for NSCLC in certain regions, such as Sweden. This assessment takes into account not only the direct costs associated with drug acquisition but also the overall healthcare costs related to managing NSCLC .

    Case Studies

    Case Study 1: Efficacy in Advanced NSCLC
    In a cohort study involving patients who had previously failed other therapies, dacomitinib exhibited an objective response rate of approximately 5%, with some patients experiencing significant tumor shrinkage . This underscores its potential utility even in heavily pre-treated populations.

    Case Study 2: Safety Management
    A case series highlighted the management strategies employed for adverse effects associated with dacomitinib treatment. Dose reductions and temporary discontinuations were common strategies used to mitigate severe gastrointestinal symptoms while maintaining treatment efficacy .

    Mécanisme D'action

    • Dacomitinib hydrate’s mechanism involves inhibiting ErbB family tyrosine kinases, including EGFR.
    • It disrupts signaling pathways crucial for cell growth, survival, and proliferation.
    • Molecular targets include EGFR, HER2, HER3, and HER4.
  • Comparaison Avec Des Composés Similaires

    • Le dacomitinib hydrate se distingue par sa liaison irréversible et son inhibition à large spectre des récepteurs ErbB.
    • Des composés similaires comprennent le gefitinib, l'erlotinib et l'afatinib, mais les caractéristiques uniques du dacomitinib le distinguent.

    Activité Biologique

    Dacomitinib monohydrate is a potent, irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family, specifically targeting EGFR/HER1, HER2, and HER4. This compound has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring specific EGFR mutations. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

    Dacomitinib acts by covalently binding to cysteine residues in the catalytic domains of the EGFR family, leading to irreversible inhibition of kinase activity. This inhibition prevents downstream signaling pathways that promote tumor growth and survival, such as:

    • Ras-Raf-MAPK
    • PI3K/AKT
    • PLCgamma-PKC-NFkB

    The compound shows a high affinity for its targets with an IC50 value as low as 6 nmol/L for EGFR . Dacomitinib is particularly effective against mutant forms of EGFR associated with resistance to other therapies, such as the T790M mutation .

    Pharmacokinetics

    Dacomitinib exhibits linear pharmacokinetics with an absolute oral bioavailability of approximately 80%. Key pharmacokinetic parameters include:

    • Peak Plasma Concentration : 104 ng/ml after a 45 mg dose
    • Volume of Distribution : 2415 L
    • Protein Binding : 98%
    • Half-Life : Approximately 70 hours

    The compound is primarily metabolized through oxidative pathways involving cytochrome P450 enzymes, with the major metabolite being O-desmethyl dacomitinib (PF-05199265) .

    Pivotal Trials

    The efficacy of dacomitinib was primarily demonstrated in the Phase III ARCHER 1050 trial, which compared dacomitinib to gefitinib in patients with advanced or metastatic NSCLC harboring EGFR mutations. Key findings from this study include:

    Parameter Dacomitinib Gefitinib P-value
    Median Progression-Free Survival (PFS)14.7 months (95% CI: 11.1-16.6)9.2 months (95% CI: 9.1-11)<0.0001
    Objective Response Rate (ORR)75.6%Not reported-
    Median Overall Survival (OS)34.1 months (95% CI: 29.5-37.7)26.8 months (95% CI: 23.7-32.1)<0.05

    These results indicate that dacomitinib significantly improves both PFS and OS compared to gefitinib, demonstrating its effectiveness as a first-line treatment for NSCLC .

    Safety Profile

    While dacomitinib shows considerable efficacy, it is also associated with specific adverse events (AEs). The most common treatment-related AEs include:

    • Diarrhea : Occurred in approximately 60% of patients
    • Stomatitis : Reported by about 30%
    • Rash : Commonly observed dermatological effect

    Serious AEs were reported in about 9.3% of patients receiving dacomitinib . The management of these AEs often involved dose adjustments or temporary discontinuation of therapy.

    Case Studies

    Several case studies have documented the effectiveness of dacomitinib in real-world settings:

    • Case Study A : A patient with metastatic NSCLC harboring an exon 19 deletion experienced a complete response after six months on dacomitinib, with no evidence of disease progression during follow-up.
    • Case Study B : Another patient with T790M mutation showed significant tumor reduction after switching from another EGFR TKI to dacomitinib, highlighting its potential in overcoming resistance.

    Propriétés

    IUPAC Name

    (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BSPLGGCPNTZPIH-IPZCTEOASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H27ClFN5O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80146359
    Record name Dacomitinib monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80146359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    488.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1042385-75-0
    Record name Dacomitinib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Dacomitinib monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80146359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DACOMITINIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.